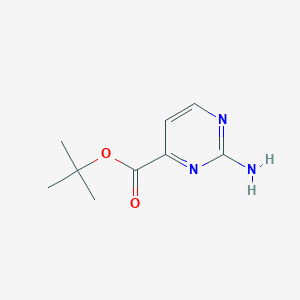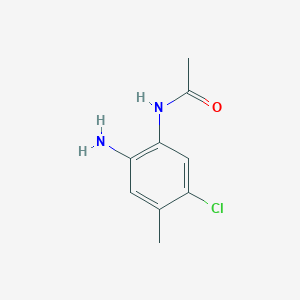
N-(2-amino-5-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-5-chloro-4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a phenyl ring, along with an acetamide functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-5-chloro-4-methylphenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-2-nitrobenzoic acid methyl ester.
Reduction: The nitro group is reduced to an amino group using iron powder and acid in water, yielding 3-methyl-2-amino benzoic acid methyl ester.
Chlorination: The amino compound is then chlorinated using sulfonyl chloride in an inert organic solvent to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: N-(2-amino-5-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-(2-amino-5-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-amino-5-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
2-amino-5-chloro-N,3-dimethylbenzamide: This compound is structurally similar but has an additional methyl group.
2-amino-5-chlorophenol: Another similar compound with a hydroxyl group instead of an acetamide group.
Uniqueness: N-(2-amino-5-chloro-4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(2-amino-5-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-8(11)9(4-7(5)10)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQZAOUJOJMUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)
![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methylbenzamide](/img/structure/B3013821.png)
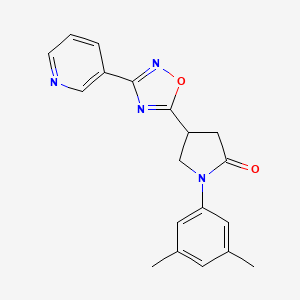
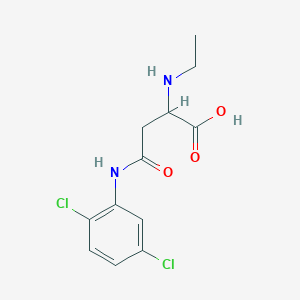
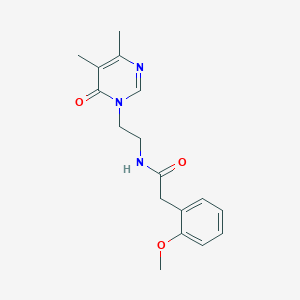
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)
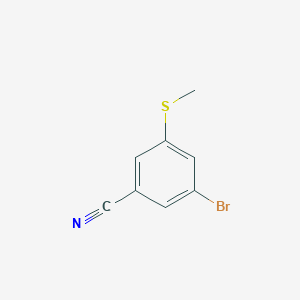
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)
![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)
